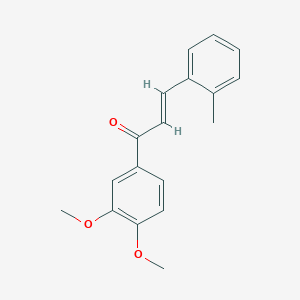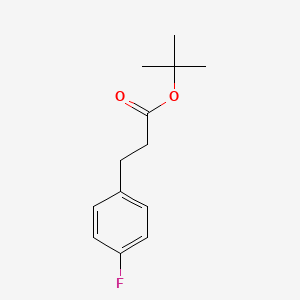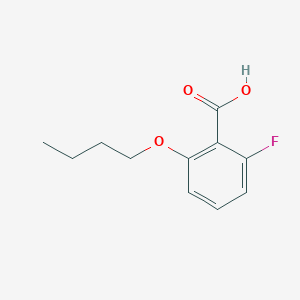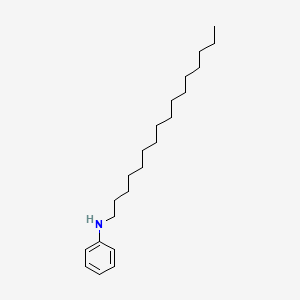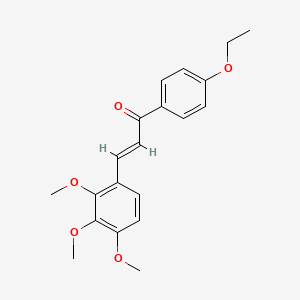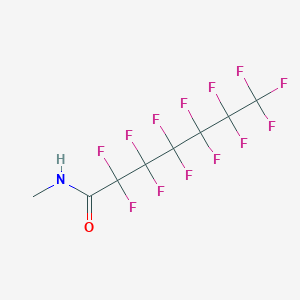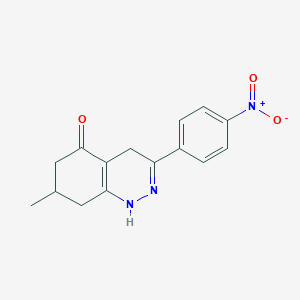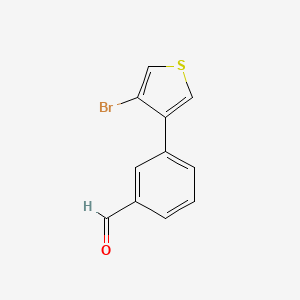
3-(4-Bromothiophen-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromothiophen-3-yl)benzaldehyde: is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.15 g/mol It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Bromothiophen-3-yl)benzaldehyde typically involves the bromination of thiophene followed by a formylation reaction. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 4-bromothiophene.
Formylation Reaction: The 4-bromothiophene undergoes a formylation reaction using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions:
3-(4-Bromothiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol; KOtBu in tert-butanol.
Major Products:
Oxidation: 3-(4-Bromothiophen-3-yl)benzoic acid.
Reduction: 3-(4-Bromothiophen-3-yl)benzyl alcohol.
Substitution: 3-(4-Methoxythiophen-3-yl)benzaldehyde (example of methoxy substitution).
科学的研究の応用
Chemistry:
3-(4-Bromothiophen-3-yl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications
Biology and Medicine:
In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical transformations makes it a valuable building block for material scientists.
作用機序
The mechanism of action of 3-(4-Bromothiophen-3-yl)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites that participate in various transformations. The molecular targets and pathways involved in its biological activity are determined by the specific bioactive molecules derived from this compound.
類似化合物との比較
- 3-(4-Chlorothiophen-3-yl)benzaldehyde
- 3-(4-Fluorothiophen-3-yl)benzaldehyde
- 3-(4-Methylthiophen-3-yl)benzaldehyde
Comparison:
Compared to its analogs, 3-(4-Bromothiophen-3-yl)benzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and methyl groups, which can affect the compound’s electronic properties and interactions with other molecules.
特性
IUPAC Name |
3-(4-bromothiophen-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-11-7-14-6-10(11)9-3-1-2-8(4-9)5-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDMUWFUCHFONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
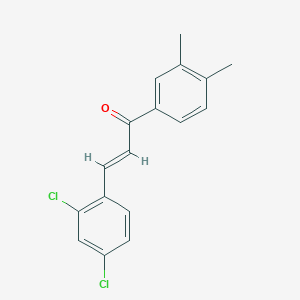
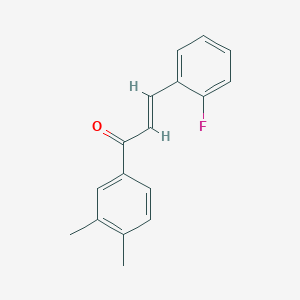
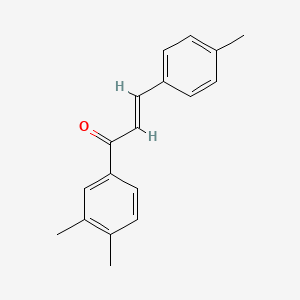
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
